molecular formula C14H13NO4S B6379009 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% CAS No. 1261945-24-7

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95%

Cat. No. B6379009
CAS RN: 1261945-24-7
M. Wt: 291.32 g/mol
InChI Key: SKKMYEKDLMSAJR-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol (2F6MPP) is an organosulfur compound with a phenolic group at the para position of the formyl group. This compound has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine.

Mechanism of Action

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Finally, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can protect cells from oxidative stress, reduce inflammation, and inhibit the growth of certain cancer cells. In vivo studies have also shown that it can reduce inflammation and protect cells from oxidative stress. Additionally, it has been shown to reduce the risk of cardiovascular disease and lower blood pressure.

Advantages and Limitations for Lab Experiments

The use of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% in lab experiments has several advantages. First, it is relatively easy to synthesize and can be used in a variety of experiments. Second, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of antioxidants, anti-inflammatories, and anti-cancer agents. However, there are also some limitations to its use. For example, it is not very stable and can easily degrade in the presence of light or oxygen. Additionally, it is not very soluble in water, making it difficult to use in some experiments.

Future Directions

There are several potential future directions for the research of 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95%. First, further studies should be conducted to determine its pharmacokinetics and pharmacodynamics. Second, more studies should be conducted to explore its potential applications in the fields of chemistry, biology, and medicine. Third, further studies should be conducted to better understand its mechanism of action and the underlying biochemical and physiological effects. Finally, further studies should be conducted to explore its potential as a drug for the treatment of various diseases.

Synthesis Methods

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% can be synthesized via a three-step process. The first step involves the reaction of 3-methylsulfonylaminophenol with formaldehyde in the presence of sulfuric acid. This reaction produces a Schiff base, which is then reduced to 2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% using sodium borohydride. The final product is then purified by column chromatography.

Scientific Research Applications

2-Formyl-6-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential applications in the fields of chemistry, biology, and medicine. In chemistry, it has been used as a reagent for the synthesis of other compounds. In biology, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. In medicine, it has been studied for its potential use as a drug for the treatment of various diseases.

properties

IUPAC Name

N-[3-(3-formyl-2-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-20(18,19)15-12-6-2-4-10(8-12)13-7-3-5-11(9-16)14(13)17/h2-9,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKMYEKDLMSAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685365
Record name N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-24-7
Record name N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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